Isopestacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isopestacin is a naturally occurring compound classified as an isobenzofuranone, primarily isolated from the endophytic fungus Pestalotiopsis microspora. This compound has garnered attention due to its diverse biological activities, particularly its antifungal and antioxidant properties. Isopestacin's structure features a unique bicyclic framework that contributes to its bioactivity and potential applications in pharmaceuticals and agriculture.

Isopestacin exhibits significant biological activity, particularly:

- Antifungal Activity: It has demonstrated efficacy against various fungal strains, making it a candidate for agricultural fungicides and therapeutic agents .

- Antioxidant Properties: Electron spin resonance spectroscopy studies have shown that isopestacin acts as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress .

These properties highlight isopestacin's potential in both medical and agricultural applications.

The synthesis of isopestacin has been explored through several methods:

- Regiospecific Synthesis: A prominent method involves the condensation of phthalaldehydic acids with 1,3-diketones using a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .

- Microbial Fermentation: Isopestacin can also be produced through fermentation processes involving Pestalotiopsis microspora, which naturally synthesizes this compound under specific growth conditions .

These methods provide pathways for producing isopestacin for research and commercial purposes.

Isopestacin's unique properties lend themselves to various applications:

- Agricultural Fungicide: Due to its antifungal activity, it can be developed into natural fungicides to protect crops from fungal infections.

- Pharmaceutical Development: Its antioxidant properties position it as a candidate for drugs aimed at combating oxidative stress-related diseases.

- Natural Products Research: Isopestacin serves as a model compound for studying the biosynthetic pathways of similar natural products.

Isopestacin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Pestacin | Isobenzofuranone | Antifungal | Similar source but distinct activity |

| Oenostacin | Isobenzofuranone | Antibacterial | Different spectrum of activity |

| Flavonoids (e.g., Quercetin) | Polyphenolic compounds | Antioxidant | Broader range of bioactivities |

| Resveratrol | Stilbene | Antioxidant | Known for cardiovascular benefits |

Isopestacin's uniqueness lies in its specific antifungal activity and antioxidant properties derived from its structural characteristics, which differ from those of similar compounds.

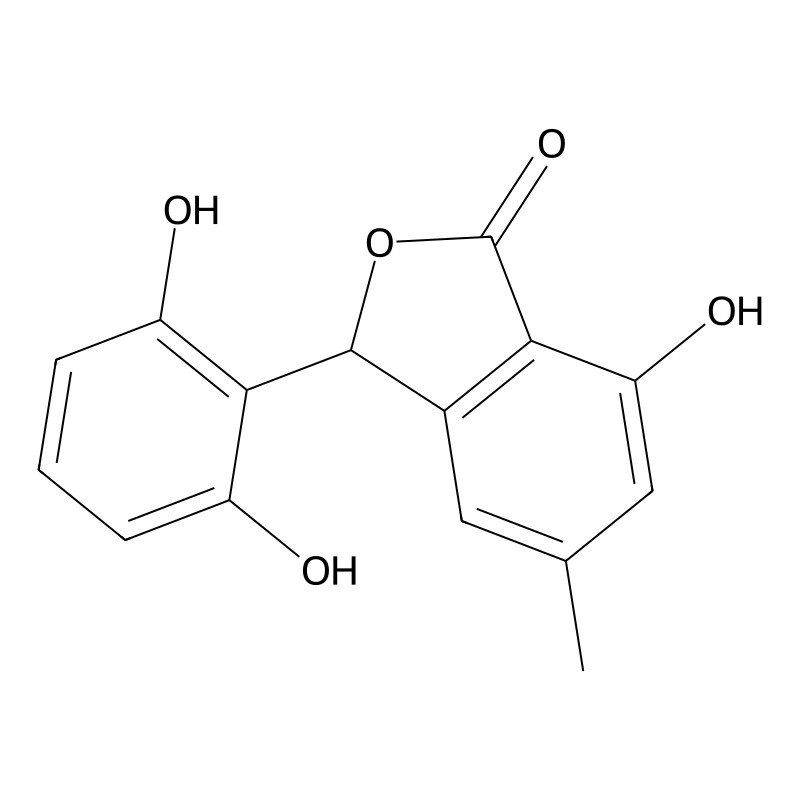

Isopestacin, an isobenzofuranone natural product, was first isolated in 2002 from the endophytic fungus Pestalotiopsis microspora by Strobel and colleagues [1]. This compound represents the first member of the isobenzofuranone family of natural products containing a substituted benzene ring at the C-3 position of the benzofuranone ring [2]. The structure of isopestacin features a resorcinol moiety attached to the isobenzofuranone skeleton through its C-2 position, and despite containing a chiral center, the natural product was isolated as a racemic mixture [2]. Isopestacin possesses antifungal activity and acts as an antioxidant against both superoxide and hydroxy free radicals, with activity comparable to vitamin C [1] [3].

The molecular formula of isopestacin is C15H12O5 with a molecular weight of 272.25 g/mol [4]. Its chemical structure includes three hydroxyl groups: one on the isobenzofuranone ring and two on the attached resorcinol moiety, along with a methyl group on the isobenzofuranone ring [5] [4]. The systematic name for isopestacin is 3-(2,6-dihydroxyphenyl)-7-hydroxy-5-methyl-3H-2-benzofuran-1-one [4].

Aldol Cyclocondensation Approaches

The synthesis of isopestacin presents challenges due to its unique structure, particularly the regiospecific attachment of the resorcinol moiety to the isobenzofuranone skeleton [2]. Traditional approaches for synthesizing 3-aryl substituted isobenzofuranones include acid-catalyzed condensation of 3-hydroxybenzofuranones with arenes or addition of ortho-lithiated aromatics to aromatic aldehydes [2]. However, these methods face regiochemical problems in the context of isopestacin synthesis [2].

The first regiospecific synthesis of isopestacin was reported in 2004 by Pahari and colleagues, who developed an aldol cyclocondensation approach [2]. This method involves the reaction of phthalaldehydic acids with cyclic 1,3-diones followed by oxidative aromatization [2]. The key step in this synthesis is the aldol reaction between phthalaldehydic acid (in its isobenzofuranone form) and cyclohexane-1,3-dione [2].

Table 1: Aldol Cyclocondensation Reaction Yields for Various β-Keto Carbonyl Compounds with Isobenzofuranone

| Starting Material | Product | Yield (%) |

|---|---|---|

| Acetylacetone | Acetylacetone adduct | 95 |

| Ethyl acetoacetate | Ethyl acetoacetate adduct | 81 |

| Diethyl malonate | Diethyl malonate adduct | 55 |

| Indane-1,3-dione | Indane-1,3-dione adduct | 86 |

| Cyclohexane-1,3-dione | Cyclohexane-1,3-dione adduct | 70 |

Data adapted from Pahari et al. (2004) [2]

The aldol cyclocondensation reaction can be efficiently catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature, providing higher yields compared to traditional methods using piperidine in refluxing ethanol [2]. This approach allows for regiospecific synthesis by controlling the position at which the resorcinol moiety attaches to the isobenzofuranone skeleton [2] [6].

Aromatization and Functional Group Manipulation

Following the aldol cyclocondensation step, the next critical phase in isopestacin synthesis involves aromatization of the cyclohexanedione adduct and manipulation of functional groups to achieve the final structure [2]. Several oxidative aromatization methods have been investigated for this purpose, with varying degrees of success [2] [8].

The aromatization of the cyclohexanedione adduct can be accomplished using iodine in methanol, which provides the dimethoxy aromatic product [2]. However, subsequent demethylation to obtain the corresponding phenol proves challenging with traditional reagents like aluminum chloride (AlCl3) or boron tribromide (BBr3) [2].

Alternative oxidizing agents for direct conversion to the phenolic product include:

- Copper(II) chloride/lithium chloride (CuCl2/LiCl), which provides the phenolic product in moderate yield (45%) [2]

- Mercury(II) acetate/sodium acetate (Hg(OAc)2/NaOAc), which gives excellent yields (95%) of the phenolic product [2]

The mercury acetate method represents a significant improvement in the oxidative aromatization step, allowing for efficient conversion of the cyclohexanedione adduct to the desired phenolic intermediate [2] [7]. This approach avoids the need for a separate demethylation step, streamlining the synthetic pathway [2].

For the final steps in isopestacin synthesis, room temperature demethylation using anhydrous aluminum chloride in dichloromethane provides the target compound in 65% yield [2]. The synthetic material shows spectroscopic data in complete agreement with those of the natural product, confirming the success of this regiospecific synthesis approach [2].

Table 2: Comparison of NMR Data Between Synthetic and Natural Isopestacin

| Position | Natural Product 1H NMR | Synthetic Product 1H NMR | Natural Product 13C NMR | Synthetic Product 13C NMR |

|---|---|---|---|---|

| 1 | - | - | 173.84 | 173.70 |

| 3 | 6.92 | 6.93 | 77.24 | 77.05 |

| 3a | - | - | 154.87 | 154.79 |

| 4 | - | - | 114.54 | 114.38 |

| 5 | 6.52 | 6.53 | 149.00 | 148.87 |

| 6 | 6.64 | 6.66 | 116.53 | 116.37 |

| 7 | - | - | 157.33 | 157.19 |

| 7a | - | - | 111.71 | 111.55 |

| 8 | - | - | 110.32 | 110.10 |

| 9,13 | 6.29 (d, J=8.2 Hz) | 6.29 (d, J=8.1 Hz) | 158.95 | 158.82 |

| 10 | 6.96 (t, J=8.2 Hz) | 6.98 (t, J=8.1 Hz) | 107.96 | 107.76 |

| 11 | - | - | 131.53 | 131.41 |

| 12 | 6.27 (d, J=8.2 Hz) | 6.29 (d, J=8.1 Hz) | 107.96 | 107.76 |

| 14 | 2.3 | 2.32 | 22.14 | 22.01 |

Data adapted from Pahari et al. (2004) [2]

The functional group manipulation strategy in this synthesis allows for the introduction of specific substituents at desired positions [2] [8]. The methyl group at position 5 of the isobenzofuranone ring is incorporated from the starting material (2,5-dimethylanisole), while the hydroxyl groups are strategically introduced through the synthetic pathway [2]. This approach provides a versatile platform for generating not only isopestacin but also various analogs by modifying the starting materials or reaction conditions [2] [7].

Biosynthesis in Pestalotiopsis microspora

Pestalotiopsis microspora, the endophytic fungus from which isopestacin was first isolated, is known for producing a diverse array of bioactive secondary metabolites [1] [9]. This fungus has been isolated from various plants worldwide and has gained attention for its ability to produce structurally complex and biologically active compounds [10]. The biosynthesis of isopestacin in P. microspora involves sophisticated enzymatic pathways that convert primary metabolites into this specialized secondary metabolite [11] [10].

Precursor Incorporation and Enzymatic Mechanisms

The biosynthesis of isopestacin in Pestalotiopsis microspora is believed to follow a polyketide pathway, similar to other aromatic compounds produced by fungi [12] [11]. Polyketide biosynthesis involves the sequential addition of acetate units derived from acetyl-CoA and malonyl-CoA, catalyzed by polyketide synthases (PKSs) [12]. These enzymes function as molecular assembly lines, building carbon chains that are subsequently modified by various tailoring enzymes [11] [12].

For isopestacin biosynthesis, the process likely begins with the formation of a polyketide backbone through the action of PKSs [12]. The isobenzofuranone core structure is assembled through a series of condensation, reduction, and cyclization reactions [11] [12]. The methyl group at position 5 is likely introduced through the incorporation of a methylmalonyl-CoA unit during chain extension or through post-PKS methylation [12] [13].

The enzymatic mechanisms involved in isopestacin biosynthesis include:

- Chain initiation: A starter unit (likely acetyl-CoA) is loaded onto the acyl carrier protein (ACP) domain of the PKS [12]

- Chain extension: Malonyl-CoA units are sequentially added through decarboxylative Claisen condensations catalyzed by the ketosynthase (KS) domain [12] [11]

- Ketoreduction: Selective reduction of keto groups by ketoreductase (KR) domains [12]

- Cyclization: Intramolecular aldol condensation to form the aromatic ring system [12] [11]

- Lactonization: Formation of the lactone ring characteristic of isobenzofuranones [12]

- Post-PKS modifications: Introduction of hydroxyl groups through oxidation reactions catalyzed by cytochrome P450 monooxygenases or other oxidases [11] [12]

The biosynthetic gene clusters (BGCs) responsible for isopestacin production in P. microspora likely contain genes encoding these various enzymatic functions [11]. These BGCs typically include core biosynthetic genes (encoding PKSs), tailoring enzyme genes, regulatory genes, and transport genes, all co-regulated to ensure coordinated expression [11] [13].

Precursor feeding studies with isotopically labeled acetate have provided insights into the incorporation patterns in related polyketide compounds from Pestalotiopsis species [14] [10]. These studies suggest that the isobenzofuranone core of isopestacin is derived from a polyketide pathway, while the resorcinol moiety might originate from a separate biosynthetic route before being attached to the core structure [14] [10].

The unique structural features of isopestacin, particularly the attachment of the resorcinol moiety at the C-2 position, suggest the involvement of specialized enzymes that catalyze this regiospecific coupling [1] [10]. This coupling likely occurs late in the biosynthetic pathway, after the formation of both the isobenzofuranone core and the resorcinol unit [11] [10].

Metabolic Engineering for Yield Optimization

The production of isopestacin in Pestalotiopsis microspora can be enhanced through various metabolic engineering strategies [15] [16]. These approaches aim to increase the flux through the biosynthetic pathway, optimize precursor supply, and improve the expression of key biosynthetic genes [15] [17].

Several strategies have been explored for optimizing secondary metabolite production in endophytic fungi, which can be applied to isopestacin biosynthesis in P. microspora [15] [16]:

- Media optimization: Adjusting carbon sources, nitrogen sources, trace elements, and pH to favor isopestacin production [16] [17]

- Elicitor addition: Introducing chemical or biological elicitors that trigger defense responses and enhance secondary metabolite production [18] [17]

- Epigenetic modifiers: Adding small-molecule modifiers of histone deacetylase (HDAC) and DNA methyltransferase (DNMT) activities to activate silent biosynthetic pathways [18] [17]

- Co-cultivation: Growing P. microspora with other microorganisms to stimulate secondary metabolite production through interspecies interactions [16] [18]

- Genetic engineering: Overexpressing key biosynthetic genes or transcription factors to increase pathway flux [17] [16]

Table 3: Effect of Different Cultivation Conditions on Secondary Metabolite Production in Pestalotiopsis Species

| Cultivation Condition | Effect on Secondary Metabolite Production | Potential Application to Isopestacin |

|---|---|---|

| Carbon source variation | Different carbon sources influence metabolite profiles | Glucose or sucrose may enhance isopestacin production |

| Nitrogen source optimization | Organic nitrogen sources often increase secondary metabolite yields | Peptone or yeast extract may boost isopestacin synthesis |

| pH adjustment | pH affects enzyme activity and gene expression | Slightly acidic conditions may favor isopestacin production |

| Temperature modulation | Temperature influences growth rate and metabolite production | 25-28°C may be optimal for isopestacin biosynthesis |

| Epigenetic modifier addition | Activates silent biosynthetic pathways | HDAC inhibitors may enhance isopestacin yields |

| Elicitor supplementation | Triggers defense responses and secondary metabolism | Methyl jasmonate may stimulate isopestacin production |

Data compiled from multiple studies on Pestalotiopsis species [16] [18] [17]

Recent advances in fungal metabolic engineering include the application of CRISPR/Cas9 gene editing technology to manipulate biosynthetic pathways [16] [17]. This approach allows for precise modifications of biosynthetic genes, regulatory elements, or competing pathways to redirect metabolic flux toward isopestacin production [17]. For instance, knocking out genes involved in competing pathways can increase the availability of precursors for isopestacin biosynthesis [16] [17].

The role of transcription factors in regulating secondary metabolism in fungi has also been explored [17]. In P. microspora, a MYST histone acetyltransferase encoded by the mst2 gene has been shown to modulate secondary metabolism and development [17]. Manipulation of this gene or similar regulatory elements could potentially enhance isopestacin production [17].

Metabolic engineering strategies also include the optimization of precursor supply [15] [16]. By enhancing the production of acetyl-CoA and malonyl-CoA through the overexpression of key enzymes in primary metabolism, the flux through the polyketide pathway leading to isopestacin can be increased [16] [12]. Additionally, engineering the supply of cofactors such as NADPH, which are required for various reduction steps in polyketide biosynthesis, can further improve yields [16] [12].

The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling provides a systems biology approach to understanding and optimizing isopestacin biosynthesis in P. microspora [16] [17]. This holistic approach allows for the identification of bottlenecks in the biosynthetic pathway and the design of targeted interventions to overcome these limitations [16] [17].